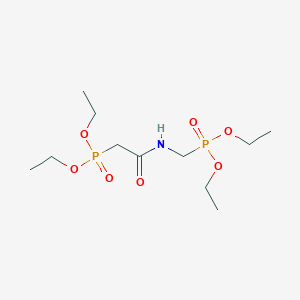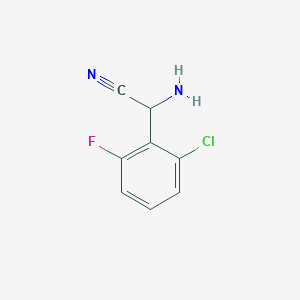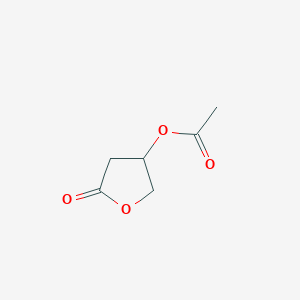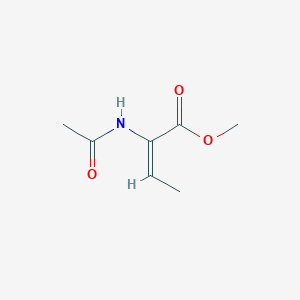
Methyl-2-N-acetyl crotanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-アセチルクロトン酸メチル: は、分子式C7H11NO3を持つ有機化合物です。クロトン酸の誘導体であり、エステルとアミドの両方の官能基が存在することを特徴としています。この化合物は、そのユニークな構造と反応性のために、化学のさまざまな分野で注目されています。
製造方法
合成経路と反応条件: 2-N-アセチルクロトン酸メチルは、クロトン酸とメチルアミンおよび無水酢酸の反応によって合成することができます。この反応は通常、以下の手順を含みます。
エステル化: クロトン酸は、酸触媒の存在下でメタノールとエステル化され、クロトン酸メチルを形成します。
アミド化: クロトン酸メチルは次に、メチルアミンと反応して対応するアミドを形成します。
アセチル化: 最後のステップは、アミドを無水酢酸でアセチル化して2-N-アセチルクロトン酸メチルを得ることです。
工業生産方法: 2-N-アセチルクロトン酸メチルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、収量と純度を最大化するように反応条件が最適化されています。一貫した生産品質を確保するために、連続フローリアクターと自動化されたシステムがしばしば使用されます。
準備方法
Synthetic Routes and Reaction Conditions: Methyl-2-N-acetyl crotanoate can be synthesized through the reaction of crotonic acid with methylamine and acetic anhydride. The reaction typically involves the following steps:
Esterification: Crotonic acid is esterified with methanol in the presence of an acid catalyst to form methyl crotonate.
Amidation: Methyl crotonate is then reacted with methylamine to form the corresponding amide.
Acetylation: The final step involves acetylation of the amide with acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
反応の種類: 2-N-アセチルクロトン酸メチルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化され、対応するカルボン酸を形成することができます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して、この化合物を還元すると、対応するアルコールが得られます。
置換: 求核置換反応は、エステルまたはアミド官能基で起こり、さまざまな誘導体の形成につながる可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。
置換: アミン、アルコール、またはチオールなどの求核剤、多くの場合、塩基性または酸性条件下。
主な生成物:
酸化: カルボン酸。
還元: アルコール。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究での応用
2-N-アセチルクロトン酸メチルは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構と経路を探求することができます。
生物学: この化合物は、その潜在的な生物活性を研究されています。生物学的に活性な分子の合成における前駆体として使用することができます。
医学: 医薬品中間体としての可能性を探求する研究が進行中です。その誘導体は、治療特性を示す可能性があります。
工業: 2-N-アセチルクロトン酸メチルは、特殊化学品や材料の製造に使用されます。その反応性により、さまざまな産業プロセスにおいて貴重な中間体となっています。
科学的研究の応用
Methyl-2-N-acetyl crotanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity. It can be used as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various industrial processes.
作用機序
2-N-アセチルクロトン酸メチルの作用機序は、特定の分子標的との相互作用を含みます。エステルとアミドの官能基により、さまざまな生化学経路に関与することができます。例えば、加水分解を受けて、生物系内の酵素や受容体と相互作用する活性代謝物を放出することができます。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似の化合物との比較
2-N-アセチルクロトン酸メチルは、以下のような他の類似の化合物と比較することができます。
クロトン酸メチル: アミド官能基を欠いているため、特定の反応では汎用性が低くなります。
N-アセチルクロトンアミド: エステル官能基を欠いているため、エステル化反応における反応性が制限されます。
2-N-ホルミルクロトン酸メチル: アセチル基の代わりにホルミル基が含まれているため、反応性と用途が異なります。
独自性: 2-N-アセチルクロトン酸メチルは、エステルとアミドの両方の官能基が存在することによって、ユニークです。これにより、幅広い反応性と用途が可能になります。その構造により、さまざまな化学変換が可能となり、研究や産業のさまざまな分野において貴重な化合物となっています。
類似化合物との比較
Methyl-2-N-acetyl crotanoate can be compared with other similar compounds such as:
Methyl crotonate: Lacks the amide functional group, making it less versatile in certain reactions.
N-acetyl crotonamide: Lacks the ester functional group, limiting its reactivity in esterification reactions.
Methyl-2-N-formyl crotanoate: Contains a formyl group instead of an acetyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both ester and amide functional groups, which provide a wide range of reactivity and applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
methyl (E)-2-acetamidobut-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-4-6(7(10)11-3)8-5(2)9/h4H,1-3H3,(H,8,9)/b6-4+ |
InChIキー |
OKMUTEDILWZXOR-GQCTYLIASA-N |
異性体SMILES |
C/C=C(\C(=O)OC)/NC(=O)C |
正規SMILES |
CC=C(C(=O)OC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


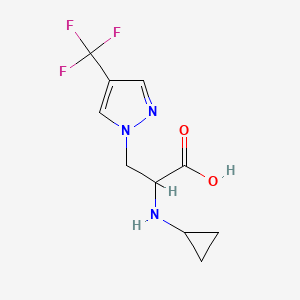
![N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12108735.png)

![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)

![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)
![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)
